molecular formula C5H8N2O4 B1216093 Thymine glycol CAS No. 2943-56-8

Thymine glycol

Cat. No.: B1216093
CAS No.: 2943-56-8
M. Wt: 160.13 g/mol
InChI Key: GUKSGXOLJNWRLZ-UHFFFAOYSA-N
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Description

Thymine glycol, also known as 5,6-dihydroxy-5,6-dihydrothymine, is a modified form of the nucleobase thymine. It is one of the principal DNA lesions induced by oxidative stress and ionizing radiation. This compound is significant because it can interfere with DNA replication and transcription, leading to mutations and cellular aging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymine glycol can be synthesized through the oxidation of thymidine. One common method involves the use of osmium tetroxide as the oxidizing agent. The reaction typically yields a mixture of diastereomers, with the (5R,6S) and (5S,6R) isomers being predominant . The Sharpless asymmetric dihydroxylation reaction can also be employed to preferentially form the (5S,6R) isomer .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the laboratory synthesis methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Thymine glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products:

    Oxidation: 5-hydroxy-5-methylhydantoin.

    Reduction: Thymine.

    Substitution: Various substituted thymine derivatives depending on the nucleophile used.

Scientific Research Applications

Thymine glycol has several applications in scientific research:

Mechanism of Action

Thymine glycol exerts its effects primarily by interfering with DNA replication and transcription. It forms a lesion in the DNA that blocks the progression of DNA polymerases, leading to replication fork stalling. This blockage can result in mutations if not properly repaired. The base excision repair pathway is the primary mechanism for removing this compound lesions from DNA .

Comparison with Similar Compounds

    Uracil glycol: Another oxidative DNA lesion that results from the oxidation of uracil.

    5-hydroxycytosine: Formed by the oxidation of cytosine and can also interfere with DNA replication.

    8-oxoguanine: A well-known oxidative lesion formed from guanine.

Uniqueness: Thymine glycol is unique in its specific formation from thymine and its significant impact on DNA replication and transcription. Unlike other oxidative lesions, this compound is particularly effective at blocking DNA polymerases, making it a critical target for DNA repair mechanisms .

Properties

IUPAC Name

5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKSGXOLJNWRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=O)NC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317323
Record name Thymine glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2943-56-8
Record name Thymine glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2943-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymine glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymine glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thymine glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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